![molecular formula C15H15ClO5 B5785860 methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785860.png)
methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been reported to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is not fully understood. However, it has been reported to exhibit its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and physiological effects:
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. It has also been reported to increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be confirmed using various analytical techniques. It has been reported to exhibit significant biological activities, making it an attractive compound for studying various diseases. However, there are also some limitations associated with this compound. Its mechanism of action is not fully understood, and its potential side effects have not been thoroughly investigated.
Orientations Futures
There are several future directions for the study of methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, to gain a better understanding of how it exerts its biological activities. Additionally, further studies are needed to investigate its potential side effects and toxicity, to ensure its safety for use in humans.
Méthodes De Synthèse
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be synthesized by reacting 6-chloro-2-hydroxy-4-propylcoumarin with methyl chloroacetate in the presence of a base. The reaction proceeds via an esterification reaction, resulting in the formation of the desired product. This synthesis method has been reported in several scientific publications, and the purity of the product can be confirmed using various analytical techniques.
Applications De Recherche Scientifique
Methyl [(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Several scientific studies have investigated the mechanism of action of this compound, and its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
methyl 2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8-15(18)19-2/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISVZGAHJUDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

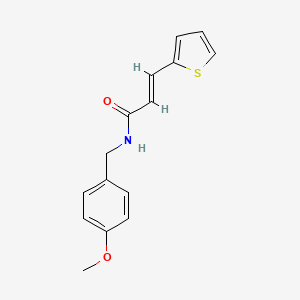
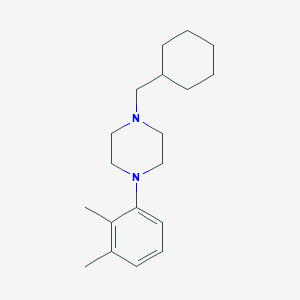
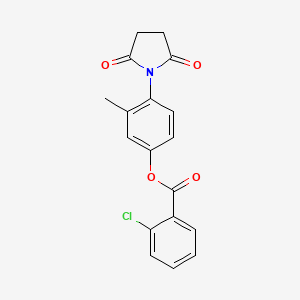
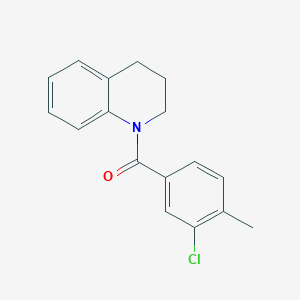

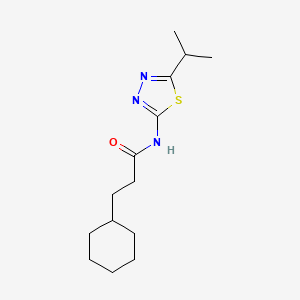
![ethyl 5-[(anilinocarbonyl)amino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5785823.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5785839.png)
![3-(4-fluorophenyl)-N-{[(2-furylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5785845.png)
![methyl 1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5785853.png)
![N-[2-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5785855.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B5785868.png)

![5-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B5785891.png)